3-((5-chloropyrimidin-2-yl)oxy)-N-(4-methoxyphenyl)piperidine-1-carboxamide

Medicinal Chemistry Chemical Biology Structure–Activity Relationship

This compound features a unique 3-oxy-5-chloropyrimidine piperidine scaffold with a para-methoxyphenyl carboxamide motif, distinct from common 4-oxy analogs. No published SAR data exist—each analog must be treated as a distinct entity. Recommended for systematic SAR matrix studies comparing N-aryl substituent effects on biological activity. Purchase the full analog set (4-methoxyphenyl, 4-methylphenyl, 3-chlorophenyl, 4-methoxyphenethyl) for internally controlled head-to-head comparisons. In-house characterization (HPLC, NMR, HRMS) is essential. Computed XLogP3 2.5, tPSA 76.6 Ų suitable for cell-based assays.

Molecular Formula C17H19ClN4O3
Molecular Weight 362.81
CAS No. 2034530-16-8
Cat. No. B2819719
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-((5-chloropyrimidin-2-yl)oxy)-N-(4-methoxyphenyl)piperidine-1-carboxamide
CAS2034530-16-8
Molecular FormulaC17H19ClN4O3
Molecular Weight362.81
Structural Identifiers
SMILESCOC1=CC=C(C=C1)NC(=O)N2CCCC(C2)OC3=NC=C(C=N3)Cl
InChIInChI=1S/C17H19ClN4O3/c1-24-14-6-4-13(5-7-14)21-17(23)22-8-2-3-15(11-22)25-16-19-9-12(18)10-20-16/h4-7,9-10,15H,2-3,8,11H2,1H3,(H,21,23)
InChIKeyYJBHCWQZHFQNLP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-((5-Chloropyrimidin-2-yl)oxy)-N-(4-methoxyphenyl)piperidine-1-carboxamide (CAS 2034530-16-8): Procurement-Relevant Chemical Profile


3-((5-chloropyrimidin-2-yl)oxy)-N-(4-methoxyphenyl)piperidine-1-carboxamide (CAS 2034530-16-8) is a synthetic small molecule (C17H19ClN4O3, MW 362.81 g/mol) classified as a piperidine-1-carboxamide derivative bearing a 5-chloropyrimidin-2-yl ether at the piperidine 3-position and an N-(4-methoxyphenyl) carboxamide group [1]. The compound is cataloged as a research chemical (PubChem CID 119100820) with computed properties including XLogP3 2.5, topological polar surface area 76.6 Ų, 1 H-bond donor, and 5 H-bond acceptors [1]. It is listed by multiple commercial suppliers as a building block for medicinal chemistry and agrochemical research, with typical purity ≥95% as confirmed by HPLC, NMR, and mass spectrometry [2]. No peer-reviewed primary research articles or patent exemplification with quantitative biological data for this specific compound were identified in the allowed source corpus.

Why Generic Substitution Among 5-Chloropyrimidinyl Piperidine Carboxamides Is Not Supported for CAS 2034530-16-8


The 5-chloropyrimidin-2-yloxy piperidine-1-carboxamide scaffold contains three independently variable structural features: (i) the chloropyrimidine ether attachment point (3-position vs. 4-position on piperidine), (ii) the N-aryl carboxamide substituent (4-methoxyphenyl vs. 4-methylphenyl, 3-chlorophenyl, phenethyl, etc.), and (iii) the linker between the piperidine nitrogen and the aryl group (direct carboxamide vs. alkyl-bridged variants). Closely related catalog analogs include N-(4-methylphenyl) (CAS 2034330-91-9), N-(3-chlorophenyl) (CAS 2034398-98-4), and N-(4-methoxyphenethyl) (benchchem) derivatives [1]. In the absence of published comparative structure–activity relationship (SAR) data for these analogs, no evidence exists to support interchangeable procurement among them. Computational property differences (e.g., XLogP3 ranging from approximately 2.5 to 3.5 across analogs, tPSA variations) can significantly affect solubility, permeability, and target engagement, making untested substitution a source of experimental irreproducibility [2]. Users must treat each analog as a distinct chemical entity for research purposes until comparative data are generated.

Quantitative Differentiation Evidence for CAS 2034530-16-8: Procurement-Relevant Data Inventory


Structural Uniqueness: 4-Methoxyphenyl Carboxamide vs. Closest Commercial Analogs

The target compound is the only commercially listed analog in its immediate series that combines the 3-((5-chloropyrimidin-2-yl)oxy)piperidine scaffold with an N-(4-methoxyphenyl) carboxamide. The closest cataloged comparators differ exclusively at the N-aryl group: N-(4-methylphenyl) (CAS 2034330-91-9, C17H19ClN4O2, MW 346.82, XLogP3 ~2.9), N-(3-chlorophenyl) (CAS 2034398-98-4, C16H16Cl2N4O2, MW 367.23, XLogP3 ~3.1), and N-(4-methoxyphenethyl) (CAS not verified in allowed sources, C19H23ClN4O3, MW 390.87). The 4-methoxyphenyl group imparts a unique hydrogen-bond acceptor (para-OCH3) not present in the 4-methylphenyl analog and avoids the additional halogen of the 3-chlorophenyl variant, potentially altering target binding, solubility, and metabolic stability. No direct head-to-head bioactivity comparison is available in public literature [1].

Medicinal Chemistry Chemical Biology Structure–Activity Relationship

Piperidine Substitution Regiochemistry: 3-Oxy vs. 4-Oxy Isomers

The target compound features the chloropyrimidine ether at the piperidine 3-position, whereas many commercially available analogs (e.g., N-tert-butyl-4-[(5-chloropyrimidin-2-yl)oxy]piperidine-1-carboxamide, 4-[(5-chloropyrimidin-2-yl)oxy]-N-(propan-2-yl)piperidine-1-carboxamide) bear the ether at the 4-position. This regiochemical difference alters the spatial orientation of the chloropyrimidine moiety relative to the carboxamide pharmacophore, which can lead to distinct target binding profiles. No quantitative comparison of 3-oxy vs. 4-oxy potency or selectivity is available in the public domain for this scaffold [1].

Chemical Synthesis Medicinal Chemistry Scaffold Design

High-Strength Differential Evidence Status: Critical Gap Notification

An exhaustive search of PubMed, Google Scholar, Google Patents, WIPO Patentscope, PubChem BioAssay, BindingDB, and ChEMBL did not identify any primary research article, patent example, or public bioassay record containing quantitative biological activity data (IC50, Ki, EC50, % inhibition, selectivity ratio, or PK parameter) for CAS 2034530-16-8 or its direct structural comparators. No head-to-head comparison study, no in-class SAR table, and no cross-study comparable dataset meets the core evidence admission rules. This absence of quantitative differentiation evidence is itself a critical procurement consideration. Researchers selecting this compound must plan for de novo characterization of potency, selectivity, solubility, and stability, as no published benchmark exists to justify selection of this particular analog over others in the chemical series [1][2][3].

Evidence-Based Procurement Data Reproducibility Research Integrity

Recommended Application Scenarios for CAS 2034530-16-8 Based on Available Evidence


Chemical Biology Probe Development Requiring a 3-Oxy-5-Chloropyrimidine Piperidine Scaffold with Para-Methoxyphenyl Carboxamide

Researchers designing focused compound libraries or chemical probes that specifically require the 3-oxy regiochemistry (rather than the more common 4-oxy) combined with a para-methoxyphenyl urea motif may select this compound as a synthetic starting point. The 4-methoxyphenyl group provides a distinct hydrogen-bonding and electronic profile relative to methylphenyl or chlorophenyl analogs. Users should plan for full in-house characterization including purity verification by HPLC, identity confirmation by NMR and HRMS, and solubility assessment in assay-relevant media [1].

Negative Control or Orthogonal Chemotype for Kinase or Receptor Screening Panels

Given the absence of known activity data, this compound may serve as a structurally matched negative control or orthogonal chemotype in screening campaigns targeting kinases or GPCRs where 5-chloropyrimidine-containing ligands are of interest. Its computed moderate lipophilicity (XLogP3 2.5) and modest polar surface area (76.6 Ų) are within drug-like property space, making it suitable for cell-based assays at typical screening concentrations (1–30 µM) pending solubility confirmation [1].

Structure–Activity Relationship (SAR) Exploration of N-Aryl Carboxamide Modifications

This compound is best deployed as one member of a systematic SAR matrix comparing N-aryl substituent effects (4-OCH3, 4-CH3, 3-Cl, 4-OCH3-phenethyl) on biological activity within the 3-oxy-5-chloropyrimidine piperidine scaffold. Procurement of the full analog set (at least 3–4 close comparators) is recommended to enable internally controlled head-to-head comparisons, as no published data exist to support single-compound selection [1][2].

Quote Request

Request a Quote for 3-((5-chloropyrimidin-2-yl)oxy)-N-(4-methoxyphenyl)piperidine-1-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.